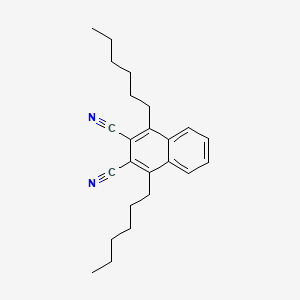
1,4-Dihexylnaphthalene-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihexylnaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C24H30N2 It is a derivative of naphthalene, characterized by the presence of two hexylnaphthalene groups and two cyano groups at the 2 and 3 positions of the naphthalene ring
Méthodes De Préparation
The synthesis of 1,4-Dihexylnaphthalene-2,3-dicarbonitrile typically involves the reaction of naphthalene derivatives with hexyl groups and cyano groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic Substitution Reactions: This involves the substitution of hydrogen atoms in the naphthalene ring with hexyl groups and cyano groups using appropriate reagents and catalysts.
Catalytic Hydrogenation: This method involves the reduction of naphthalene derivatives in the presence of a catalyst to introduce the hexyl groups.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1,4-Dihexylnaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene dicarboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amine groups, resulting in the formation of diamines.
Substitution: The compound can undergo substitution reactions where the cyano groups are replaced by other functional groups, such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Dihexylnaphthalene-2,3-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,4-Dihexylnaphthalene-2,3-dicarbonitrile involves its interaction with molecular targets and pathways in biological systems. The cyano groups and hexylnaphthalene moieties play a crucial role in its binding to specific receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
1,4-Dihexylnaphthalene-2,3-dicarbonitrile can be compared with other similar compounds, such as:
1,4-Dihydroxynaphthalene-2,3-dicarbonitrile: This compound has hydroxyl groups instead of hexyl groups, leading to different chemical and biological properties.
1,4-Dimethylnaphthalene-2,3-dicarbonitrile: The presence of methyl groups instead of hexyl groups results in different reactivity and applications.
1,4-Diethylnaphthalene-2,3-dicarbonitrile: The ethyl groups confer different physical and chemical properties compared to the hexyl groups.
Propriétés
Numéro CAS |
193066-04-5 |
|---|---|
Formule moléculaire |
C24H30N2 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
1,4-dihexylnaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C24H30N2/c1-3-5-7-9-13-21-19-15-11-12-16-20(19)22(14-10-8-6-4-2)24(18-26)23(21)17-25/h11-12,15-16H,3-10,13-14H2,1-2H3 |
Clé InChI |
DYSKFZNWULUTSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(C(=C(C2=CC=CC=C21)CCCCCC)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



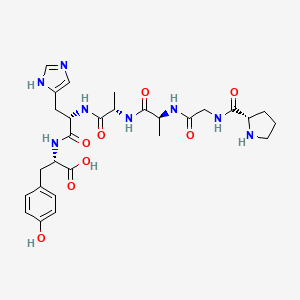

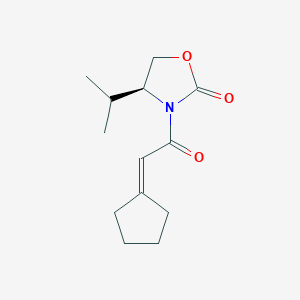
![4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B15163752.png)
![Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate](/img/structure/B15163756.png)
![9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B15163761.png)
![5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15163769.png)



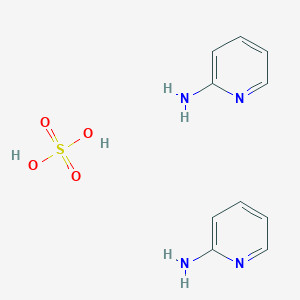
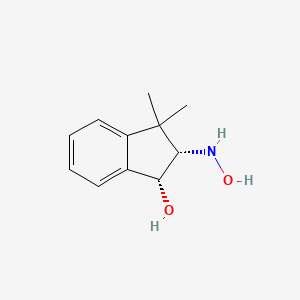
![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)
